4,4'-联吡啶水合物

描述

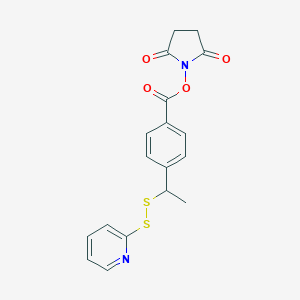

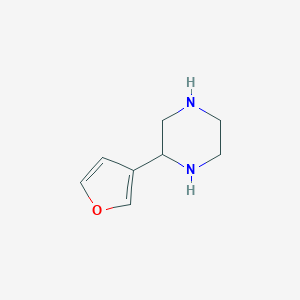

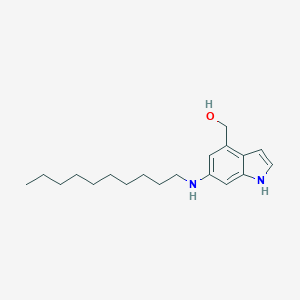

4,4'-Dipyridyl hydrate (4,4'-DipH) is a small molecule that has been used in various scientific research applications. It is a versatile molecule that has been studied for its potential use in drug discovery, biochemistry, and physiology. 4,4'-DipH has a unique structure and properties which make it an attractive compound for research.

科学研究应用

配位化学与晶体工程

4,4'-联吡啶水合物在配位化学中用作一种多功能配体。 它与金属配位的能力导致了复杂结构的形成,在催化和材料科学中具有潜在应用 . 该化合物固态形式,包括水合物,在晶体工程中至关重要,因为它们有助于晶体结构的稳定性和溶解度 .

超分子化学

在超分子化学中,4,4'-联吡啶水合物被用作构建块,用于创建共价有机框架 (COF) 和金属有机框架 (MOF)。 这些框架由于其高表面积和可调孔隙率,在气体存储、分离过程和催化剂方面具有应用 .

电致变色材料

4,4'-联吡啶的衍生物,如紫罗碱,表现出电致变色特性,在电刺激下会改变颜色。 该特性被用于开发智能窗户、显示器和其他设备,这些设备可以根据电流改变其透明度或颜色 .

环境传感

4,4'-联吡啶衍生物的环境响应性使其适合用于检测 pH、温度或特定化学物质存在的传感器。 这些传感器可应用于环境监测和工业过程控制 .

制药和药物递送

4,4'-联吡啶水合物的多晶型物会影响药物的生物利用度和稳定性。 通过改变固态形式,科学家可以优化药物递送系统,以提高药物的功效和保质期 .

有机合成

作为双齿配体,4,4'-联吡啶水合物用于有机合成以促进各种化学反应。 它在交叉偶联反应中的作用尤其值得注意,因为它可以帮助合成复杂的有机分子 .

光响应器件

4,4'-联吡啶的光物理特性使其成为光响应器件的候选材料。 它可以被整合到需要光诱导变化的系统中,例如太阳能收集或光学数据存储 .

氢键配位聚合物

4,4'-联吡啶水合物用于制备氢键配位聚合物。 这些聚合物在材料科学领域具有潜在应用,特别是在开发具有独特机械、光学或电子性能的新型材料方面 .

作用机制

Target of Action

4,4’-Bipyridine hydrate, also known as 4,4’-Dipyridyl hydrate, is primarily used as a coformer and ligand in coordination chemistry . The compound’s primary targets are metal ions, where it acts as a bidentate ligand, binding to the metal ions through its nitrogen atoms .

Mode of Action

The compound interacts with its targets (metal ions) by forming coordination bonds. The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This interaction results in the formation of coordination polymers .

Biochemical Pathways

It’s known that the compound plays a role in the formation of hydrogen-bonded coordination polymers . These polymers can have various applications, including in the field of materials science.

Pharmacokinetics

Its solid-state properties such as stability, solubility, and dissolution rate can be optimized through single- or multi-component crystals and amorphous forms . These properties can potentially impact the compound’s bioavailability.

Result of Action

The primary result of the action of 4,4’-Bipyridine hydrate is the formation of coordination polymers . These polymers can exhibit different physicochemical properties and may coexist under some pressure and temperature conditions . The exact molecular and cellular effects of the compound’s action depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 4,4’-Bipyridine hydrate can be influenced by environmental factors. For instance, the compound exhibits a fast transformation kinetics between anhydrate and hydrate forms, with the critical relative humidity being at 35% at room temperature . Furthermore, the compound’s crystallization behavior can vary depending on the environmental conditions .

安全和危害

4,4’-Dipyridyl hydrate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

生化分析

Biochemical Properties

4,4’-Dipyridyl hydrate plays a significant role in biochemical reactions. It acts as an organic linker, primarily used in the preparation of coordination polymers . The pyridyl groups in 4,4’-Dipyridyl hydrate can rotate along the carbon-carbon structure, which allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.

Molecular Mechanism

At the molecular level, 4,4’-Dipyridyl hydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

The effects of 4,4’-Dipyridyl hydrate can vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, may be observed. Specific studies detailing the dosage effects of 4,4’-Dipyridyl hydrate in animal models are currently lacking .

Metabolic Pathways

4,4’-Dipyridyl hydrate may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels. Detailed information on the metabolic pathways involving 4,4’-Dipyridyl hydrate is not currently available .

属性

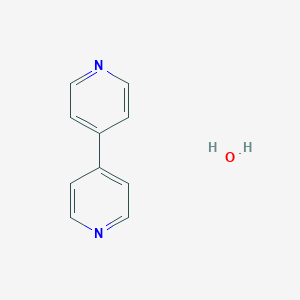

IUPAC Name |

4-pyridin-4-ylpyridine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRKHJXMBCYHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583419 | |

| Record name | 4,4'-Bipyridine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123333-55-1 | |

| Record name | 4,4'-Bipyridine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。